Cas no 328056-66-2 (8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile)

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile structure
328056-66-2 structure
商品名:8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile
CAS番号:328056-66-2
MF:C12H11FN2
メガワット:202.227545976639
CID:1451600

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1,5-Methano-1H-3-benzazepine-7-carbonitrile,8-fluoro-2,3,4,5-tetrahydro-
    • 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile
    • WCBQRCUGGGEXME-UHFFFAOYSA-N
    • インチ: 1S/C12H11FN2/c13-12-3-11-9-1-8(5-15-6-9)10(11)2-7(12)4-14/h2-3,8-9,15H,1,5-6H2
    • InChIKey: WCBQRCUGGGEXME-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C#N)=C([H])C2=C(C=1[H])C1([H])C([H])([H])N([H])C([H])([H])C2([H])C1([H])[H]

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F596390-1mg
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile
328056-66-2
1mg
$ 195.00 2022-06-04
TRC
F596390-10mg
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile
328056-66-2
10mg
$ 1515.00 2022-06-04

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile 関連文献

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrileに関する追加情報

Comprehensive Overview of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile (CAS No. 328056-66-2)

The compound 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile, with CAS No. 328056-66-2, is a structurally unique benzazepine derivative that has garnered significant attention in pharmaceutical and chemical research. Its complex molecular architecture, featuring a fluorine substitution and a carbonitrile functional group, makes it a valuable candidate for drug discovery and development. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given its structural resemblance to other bioactive benzazepines.

In recent years, the demand for novel benzazepine derivatives has surged, driven by the need for more effective therapeutics for neurological conditions. The 8-Fluoro variant stands out due to its enhanced binding affinity and metabolic stability, which are critical for drug efficacy. Studies have shown that the introduction of a fluorine atom at the 8-position can significantly alter the compound's pharmacokinetic properties, improving its bioavailability and reducing unwanted side effects. This has led to a growing interest in fluorinated benzazepines as a promising class of compounds.

The carbonitrile moiety in 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile further enhances its versatility. This functional group is known for its role in facilitating hydrogen bonding and dipole interactions, which are essential for target engagement in drug-receptor interactions. As a result, the compound has been explored in the context of G-protein-coupled receptors (GPCRs), a family of proteins implicated in numerous physiological processes. The ability to modulate GPCR activity makes this compound a potential candidate for treating conditions such as anxiety, depression, and Parkinson's disease.

From a synthetic chemistry perspective, the preparation of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves multi-step organic transformations, including fluorination and cyclization reactions. The CAS No. 328056-66-2 serves as a unique identifier for this compound, ensuring accurate referencing in scientific literature and regulatory documents. Its synthesis often requires specialized reagents and conditions, highlighting the importance of advanced chemical expertise in its production.

In the context of current trends, the compound aligns with the growing focus on precision medicine and personalized therapeutics. Researchers are increasingly leveraging structure-activity relationship (SAR) studies to optimize benzazepine derivatives for specific biological targets. The 8-Fluoro substitution, in particular, has been a subject of extensive SAR investigations, as it offers a balance between lipophilicity and electronic effects, which are crucial for drug design.

Another area of interest is the compound's potential role in neuroprotection. With the rising prevalence of neurodegenerative diseases, there is a pressing need for compounds that can mitigate neuronal damage. Preliminary studies suggest that 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile may exhibit neuroprotective properties, possibly through modulation of oxidative stress pathways. This has sparked further research into its mechanisms of action and therapeutic potential.

In summary, 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile (CAS No. 328056-66-2) represents a fascinating intersection of chemistry and pharmacology. Its unique structural features, combined with its potential applications in CNS disorders and neuroprotection, make it a compound of significant scientific and medical interest. As research continues to unfold, this benzazepine derivative may pave the way for innovative treatments in the years to come.

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